molecular formula C16H11NO3 B1292295 4-Acetoxy-3'-cyanobenzophenone CAS No. 890099-54-4

4-Acetoxy-3'-cyanobenzophenone

Cat. No.: B1292295
CAS No.: 890099-54-4
M. Wt: 265.26 g/mol
InChI Key: PPTJMDPDFOYEOR-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-cyanobenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an acetoxy group at the 4-position and a cyano group at the 3’-position of the benzophenone core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3’-cyanobenzophenone typically involves the acetylation of 4-hydroxy-3’-cyanobenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of 4-Acetoxy-3’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetoxy-3’-cyanobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The cyano group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 4-Acetoxy-3’-cyanobenzophenone is unique due to the presence of both the acetoxy and cyano groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-7-5-13(6-8-15)16(19)14-4-2-3-12(9-14)10-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTJMDPDFOYEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641703
Record name 4-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-54-4
Record name 3-[4-(Acetyloxy)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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